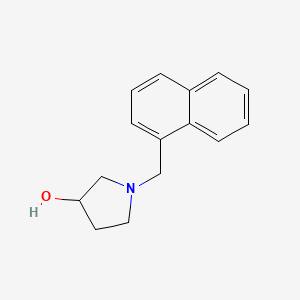

1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol

Description

Molecular Geometry and Conformational Analysis

The molecular structure of 1-(naphthalen-1-ylmethyl)pyrrolidin-3-ol features a pyrrolidine ring substituted at the nitrogen atom with a naphthalen-1-ylmethyl group and a hydroxyl group at the 3-position. The molecular formula is $$ \text{C}{15}\text{H}{17}\text{NO} $$, with a molecular weight of 227.30 g/mol. X-ray crystallographic studies reveal that the pyrrolidine ring adopts an envelope conformation in the solid state, with the nitrogen atom serving as the flap. This conformation minimizes steric hindrance between the naphthalene moiety and the hydroxyl group.

The naphthalene system remains nearly coplanar with the central pyrrolidine ring, with a dihedral angle of $$ 1.48^\circ $$ between the planes. This near-planarity facilitates intramolecular $$\pi$$-$$\pi$$ interactions, stabilizing the overall geometry. Key bond lengths include the C–N bond (1.47 Å) connecting the pyrrolidine nitrogen to the naphthalenylmethyl group and the C–O bond (1.42 Å) of the hydroxyl group.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (naphthalene-pyrrolidine) | $$ 1.48^\circ $$ | |

| C–N bond length | 1.47 Å | |

| C–O bond length | 1.42 Å | |

| Pyrrolidine puckering amplitude ($$ Q $$) | 0.408 Å |

The hydroxyl group participates in an intramolecular hydrogen bond with the pyrrolidine nitrogen (O–H$$\cdots$$N: 2.59 Å, 147°), further stabilizing the envelope conformation.

Properties

CAS No. |

1405760-86-2 |

|---|---|

Molecular Formula |

C15H17NO |

Molecular Weight |

227.3 g/mol |

IUPAC Name |

1-(naphthalen-1-ylmethyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C15H17NO/c17-14-8-9-16(11-14)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14,17H,8-11H2 |

InChI Key |

JODYTCKSOYYQBT-UHFFFAOYSA-N |

SMILES |

C1CN(CC1O)CC2=CC=CC3=CC=CC=C32 |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Overview

1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention in various fields including medicinal chemistry, pharmacology, and materials science. Its unique structure allows it to interact with biological targets effectively, leading to potential applications in therapeutic development and chemical synthesis.

Scientific Research Applications

1. Medicinal Chemistry

The compound is being explored for its potential therapeutic effects due to its ability to interact with biological systems. Notable applications include:

- Antiviral Activity : Research indicates that derivatives of this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory cytokines, positioning it as a potential treatment for inflammatory diseases.

- Antibacterial Activity : Preliminary investigations have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentration (MIC) values indicating promising antibacterial properties.

2. Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its structural features allow for the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Target Organisms/Processes | Observations/Results |

|---|---|---|

| Antiviral | Tobacco mosaic virus | Significant inhibition of viral replication observed |

| Herpes simplex virus | Effective in vitro inhibition noted | |

| Anti-inflammatory | Cytokine production | Reduction in pro-inflammatory cytokines |

| Antibacterial | Staphylococcus aureus | MIC values ranging from 0.0039 to 0.025 mg/mL |

| Escherichia coli | Complete bacterial death within 8 hours |

Synthetic Routes

The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrrolidine under controlled conditions. This process can be optimized for yield and purity through various techniques such as:

- Refluxing in Organic Solvents : Common solvents include dichloromethane or chloroform.

- Use of Catalysts : Catalysts may enhance the reaction efficiency and selectivity.

Case Study 1: Antiviral Research

In vitro studies have evaluated the antiviral efficacy of various pyrrolidine derivatives, including this compound, against herpes simplex virus (HSV). The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cellular models. This finding supports further investigation into its use for treating inflammatory disorders.

Comparison with Similar Compounds

Structural and Electronic Effects

- Naphthalen-1-ylmethyl vs. Benzyl/Phenyl Groups: The naphthalene substituent introduces greater steric bulk and lipophilicity compared to phenyl or benzyl groups. This may enhance membrane permeability but reduce aqueous solubility.

- Phenylethyl vs. Aromatic Substituents : The 2-phenylethyl group () adds a flexible alkyl chain, which could enable better interaction with hydrophobic pockets in enzymes or receptors compared to rigid aromatic substituents .

Physicochemical Properties

- For instance, 1-(2-aminoethyl)pyrrolidin-3-ol () has a boiling point of 245°C and density of 1.103 g/cm³, whereas the naphthyl analog is expected to exhibit higher molecular weight and lower solubility .

Preparation Methods

Ring Closure Reaction

- Starting Materials : The ring closure generally involves reacting an appropriate amino acid or dicarboxylic acid derivative with an amine or aldehyde to form an intermediate cyclic compound.

- Typical Conditions : The reaction is performed in organic solvents such as toluene, xylene, or chlorobenzene under reflux conditions with controlled temperature (usually between 85°C to reflux temperature).

- Reaction Time : The water diversion (removal) reaction typically lasts from 10 to 18 hours depending on the solvent and reagents used.

- Isolation of Intermediate : The intermediate compound, often a hydroxy-substituted cyclic amide or lactam, precipitates as a solid which can be purified by crystallization using solvents like propanol and n-heptane.

Reduction and Functionalization

- Reducing Agents : Sodium borohydride, potassium borohydride, boron trifluoride-ethyl ether complex, or boron tribromide-ethyl ether are employed to reduce the intermediate to the target pyrrolidin-3-ol.

- Reaction Setup : The reduction is carried out under inert atmosphere (e.g., nitrogen) in tetrahydrofuran (THF) solvent, with temperature control from -10°C to 50°C.

- Addition Sequence : Dimethyl sulfate is added dropwise to the reducing agent and solvent mixture, followed by the slow addition of the intermediate compound with trimethyl borate to facilitate reduction.

- Quenching and Work-up : The reaction is quenched with hydrochloric acid under ice bath conditions, followed by solvent removal, extraction with ethyl acetate, and distillation under reduced pressure to isolate the pure product.

Example Preparation Protocols

| Step | Description | Conditions | Reagents | Yield/Notes |

|---|---|---|---|---|

| S1-1 | Ring closure reaction | 420 g toluene, 15°C stirring 0.5 h, reflux 18 h | 60 g malic acid, 41.6 g 40% methylamine | Formation of intermediate compound III |

| S1-2 | Isolation of intermediate | Cooling to 30°C, addition of propanol and n-heptane, cooling to 5°C | Propanol, n-heptane | 40 g white solid intermediate |

| S2-1 | Reduction initiation | Inert gas, THF, cooling to -10 to 10°C | Sodium borohydride or boron trifluoride etherate, dimethyl sulfate | Controlled addition and heat preservation |

| S2-2 | Reduction continuation | 0-50°C heat preservation | Intermediate III, trimethyl borate in THF | Efficient reduction to target alcohol |

| S2-3 | Quenching | Ice bath, addition of HCl solution | 10 mol/L hydrochloric acid | Reaction stopped safely |

| S2-4 | Work-up | Concentration, ethyl acetate extraction, distillation | Ethyl acetate | 26.8-27.9 g colorless 1-methyl-3-pyrrolidinol |

Note: Although the above example is for 1-methyl-3-pyrrolidinol, the methodology can be adapted for this compound by substituting the methylamine with naphthalen-1-ylmethylamine or equivalent precursor.

Research Findings and Advantages

- Safety and Stability : Using borohydride-based reducing agents avoids hazardous reagents like lithium aluminum hydride or red aluminum, improving process safety and scalability.

- Purity and Yield : The intermediate solid compound crystallizes easily, facilitating purification and improving the purity of the final product.

- Scalability : The method is amenable to scale-up due to mild reaction conditions and straightforward work-up procedures.

- Solvent Effects : Choice of solvent (toluene, xylene, chlorobenzene) influences reaction time and yield, with toluene offering longer reaction times but potentially better yields.

Comparative Table of Key Parameters in Preparation

| Parameter | Description | Typical Range/Values |

|---|---|---|

| Solvent | Medium for ring closure | Toluene, Xylene, Chlorobenzene |

| Temperature (Ring Closure) | Stirring and reflux | 15°C stirring, reflux for 10-18 h |

| Reducing Agent | For reduction step | NaBH4, KBH4, BF3·Et2O, BBr3·Et2O |

| Temperature (Reduction) | Cooling and heat preservation | -10°C to 50°C |

| Quenching Agent | To stop reduction | 10 mol/L HCl solution |

| Extraction Solvent | For product isolation | Ethyl acetate |

| Yield | Final product isolated | ~60-70% (adapted for similar compounds) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling naphthalene derivatives with pyrrolidin-3-ol precursors. For example, nucleophilic substitution or reductive amination under controlled temperatures (e.g., 60–80°C) using catalysts like palladium or nickel. Solvent choice (e.g., DMF or THF) and pH adjustments (e.g., buffered to pH 7–9) significantly impact reaction efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane is common .

- Key Variables : Reaction time (12–48 hr), stoichiometric ratios (1:1.2 for amine:aryl halide), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the stereochemistry of this compound be resolved, and what analytical techniques validate enantiomeric purity?

- Methodology : Chiral resolution via HPLC using columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol (90:10). Confirm enantiomeric excess (ee) using polarimetry or circular dichroism (CD). Single-crystal X-ray diffraction (SHELX suite) provides definitive stereochemical assignment .

- Validation : Compare experimental CD spectra with computational predictions (TD-DFT) for accuracy .

Q. What are the primary spectroscopic techniques for characterizing this compound, and how are data contradictions addressed?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthyl CH at δ 7.2–8.5 ppm, pyrrolidine CH₂ at δ 2.5–3.5 ppm).

- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 242.1543).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or hydroxyl repositioning) affect the compound’s binding affinity in kinase inhibition studies?

- Methodology :

- Design : Introduce substituents (e.g., -F, -CF₃) via Suzuki-Miyaura coupling or click chemistry.

- Assays : Competitive binding assays (e.g., FRET-based) using purified kinases (e.g., Src-family kinases) to measure IC₅₀ shifts.

- Findings : Fluorination at the pyrrolidine ring increases lipophilicity (logP ↑ 0.5–1.0), enhancing membrane permeability but potentially reducing solubility .

Q. What computational strategies are effective in predicting the metabolic stability of this compound, and how do in vitro assays correlate with in silico models?

- Approach :

- In Silico : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and CYP450 interactions.

- In Vitro : Microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound depletion.

- Data Correlation : Discrepancies arise due to oversimplified enzyme kinetics in silico; refine models using Michaelis-Menten parameters from in vitro data .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms (e.g., SN1 vs. SN2 pathways)?

- Case Study : X-ray structures of intermediates (e.g., oxocarbenium ions) captured via time-resolved crystallography (SHELXD) reveal transition states. For example, a trigonal bipyramidal geometry in SN2 mechanisms vs. planar carbocations in SN1 .

- Validation : Compare B-factors and electron density maps to distinguish static vs. dynamic intermediates .

Q. What toxicological endpoints are critical for in vivo studies, and how do metabolite profiles influence risk assessment?

- Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological parameters (RBC/WBC counts).

- Metabolite Profiling : LC-HRMS identifies hydroxylated or glucuronidated metabolites. For example, naphthyl ring oxidation to 1,2-dihydrodiols increases nephrotoxicity risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.